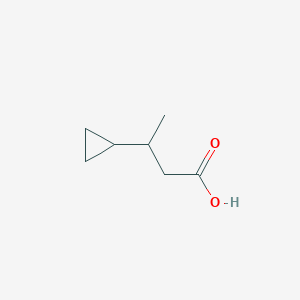
3-Cyclopropylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylbutanoic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a cyclopropyl group attached to a butanoic acid chain. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 3-Cyclopropylbutanoic acid can be achieved through various synthetic routes. One notable method involves the chelate-enolate Claisen rearrangement, which is a key step in the enantioselective synthesis of this compound This method allows for the precise control of stereochemistry, which is crucial for the compound’s biological activity
Analyse Chemischer Reaktionen
3-Cyclopropylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the cyclopropyl group to a more oxidized state.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted cyclopropylbutanoic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: While not used therapeutically, it serves as a model compound for studying the biological activity of cyclopropyl-containing molecules.
Industry: Its applications in industry are limited, but it may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit root elongation in plants by interfering with the normal function of growth regulators . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the cyclopropyl group plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropylbutanoic acid can be compared with other cyclopropyl-containing compounds, such as:
Cyclopropylalanine: An amino acid with a cyclopropyl group, known for its biological activity.
Methylenecyclopropylglycine: Another amino acid derivative with a cyclopropyl group, which has been studied for its effects on metabolism.
Hypoglycin A: A naturally occurring compound with a cyclopropyl group, known for its toxic effects.
The uniqueness of this compound lies in its specific structure and the resulting biological activity, which differs from other cyclopropyl-containing compounds in terms of its effects and applications.
Eigenschaften
IUPAC Name |
3-cyclopropylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAKPKHHOAZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)
![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)
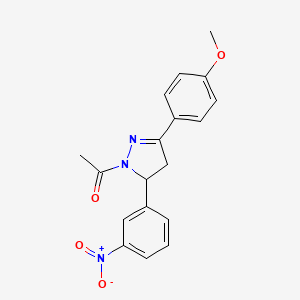
![Methyl 5-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2769828.png)
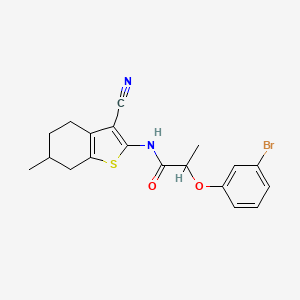
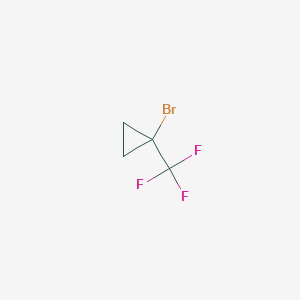

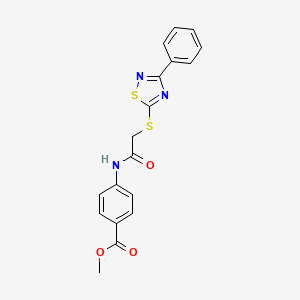
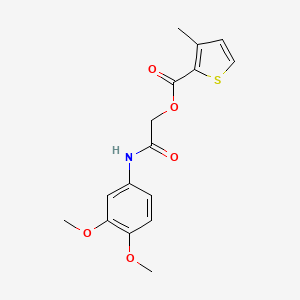


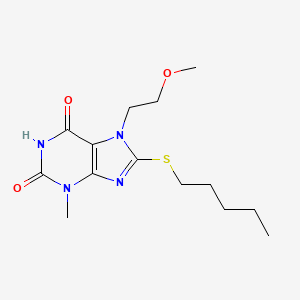
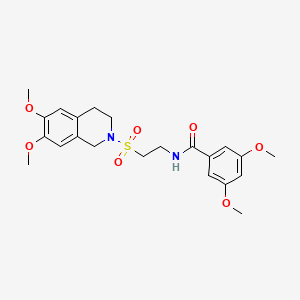
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
